S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine
Overview
Description
Leukotriene E4 (LTE4) is produced by the action of a dipeptidase on LTD4 leaving only the cysteinyl group still attached to the fatty acid backbone. It is one of the constituents of slow-reacting substance of anaphylaxis (SRS-A). LTE4 is considerably less active (8 to 12-fold) than LTC4 in the biological activities characteristic of cysteinyl LTs. Unlike LTC4 and LTD4, LTE4 accumulates in both plasma and urine. Therefore, urinary excretion of LTE4 is most often used as an indicator of asthma. LTE4 methyl ester is a more lipid soluble form of LTE4. The biological activity of LTE4 methyl ester has not been reported.
Scientific Research Applications
Overview of Sulfur-Containing Amino Acids
Sulfur-containing amino acids like cysteine play crucial roles in protein structure and folding pathways. Cysteine, with its ability to form disulfide bonds, significantly contributes to protein structure. Methionine and cysteine, the primary sulfur-containing amino acids, are incorporated into proteins and exhibit distinctive properties due to sulfur's presence. These properties are essential in various biochemical processes, including methylation reactions and the synthesis of glutathione and taurine (Brosnan & Brosnan, 2006).
Chemoselective Methionine Bioconjugation
The development of oxaziridine reagents for chemoselective methionine bioconjugation, even in the presence of cysteine, highlights the potential of utilizing sulfur-containing amino acids in protein modifications. This approach enables specific modifications to methionine amino acid side chains, demonstrating the versatility and applicability of sulfur-containing amino acids in biochemical research and pharmaceutical development (Lin et al., 2017).
Metabolism and Biological Activity
S-alk(en)yl cysteine sulfoxides, metabolites of sulfur amino acids like cysteine, are found in Allium species (e.g., onions and garlic) and are key to understanding their role in human health. These compounds have shown potential in activating phase II detoxification enzymes, influencing cell cycle arrest and apoptosis in cancer cell models, and providing cardiovascular protection (Rose et al., 2005).
Applications in Analytical Chemistry
The use of aroylacrylic acids as fluorogenic labeling reagents for high-performance liquid chromatography (HPLC) of thiols, including cysteine, demonstrates the importance of these sulfur-containing compounds in analytical chemistry. This technique allows for the selective and rapid detection of thiols, highlighting the significance of cysteine in pharmaceutical and biochemical analysis (Gatti et al., 1990).
Cysteine's Role in Peptide Synthesis
Cysteine's utility in peptide synthesis is evident from its incorporation into various synthetic strategies. The development of novel S-Xanthenyl protecting groups for cysteine in peptide synthesis showcases the adaptability of cysteine in synthetic organic chemistry, further emphasizing its research applications in the field of peptide and protein engineering (Han & Bárány, 1997).
properties
IUPAC Name |
2-amino-3-(5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)sulfanylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22(31-19-20(25)24(28)29)21(26)16-15-18-23(27)30-2/h7-8,10-14,17,20-22,26H,3-6,9,15-16,18-19,25H2,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXJQRIEAIDXEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694026 | |
Record name | S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89461-65-4 | |
Record name | S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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